molecular formula C10H8F3NO2 B12931140 5-Methoxy-6-(trifluoromethoxy)-1H-indole

5-Methoxy-6-(trifluoromethoxy)-1H-indole

Cat. No.: B12931140
M. Wt: 231.17 g/mol
InChI Key: LJPJLAKIEGLOPZ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Nucleus in Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in organic chemistry. Current time information in Winnipeg, CA.nih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance. nih.govnih.gov The unique electronic nature of the indole ring system, characterized by its electron-rich character, makes it a versatile substrate for a wide range of chemical transformations. This reactivity has been harnessed by synthetic chemists to construct complex molecular architectures. Furthermore, the indole scaffold is a key component of many biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biochemical processes. nih.gov

Overview of Substituted Indole Systems

The strategic placement of substituents on the indole framework allows for the fine-tuning of its physical, chemical, and biological properties. science.gov The nature and position of these substituents can dramatically alter the electron density distribution within the ring system, thereby influencing its reactivity and interaction with biological targets. science.govmdpi.com The synthesis of polysubstituted indoles is a major focus in contemporary organic synthesis, with numerous methods developed to achieve specific substitution patterns. acs.org

The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group through resonance, while also exhibiting a weaker electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. nih.gov When attached to an aromatic ring, the net effect is typically an increase in electron density, particularly at the ortho and para positions. nih.govuni-muenchen.de This is reflected in its negative Hammett sigma (σ) value for the para position (σₚ ≈ -0.27), indicating its electron-donating character. Current time information in Winnipeg, CA. In the context of the indole ring, a methoxy group at the 5-position, as in 5-methoxyindole (B15748), enhances the electron density of the benzene portion of the scaffold.

The juxtaposition of a strong electron-donating group at the 5-position and a strong electron-withdrawing group at the 6-position, as seen in 5-Methoxy-6-(trifluoromethoxy)-1H-indole, creates a "push-pull" electronic environment. This electronic arrangement can lead to unique reactivity and spectroscopic properties.

Positioning of this compound within Advanced Heterocyclic Research

The compound this compound is situated at the intersection of several key areas of advanced heterocyclic research. The synthesis of polysubstituted indoles with distinct electronic properties is a continuous effort in the development of novel materials and therapeutic agents. nih.govnih.gov The specific substitution pattern of this molecule makes it an interesting candidate for studies in medicinal chemistry, particularly in the context of bioisosterism. The replacement of a hydrogen or a methoxy group with a trifluoromethoxy group is a common strategy to enhance metabolic stability and modify the electronic properties of a lead compound. nih.gov

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are highly relevant. Research into 5,6-disubstituted indoles is ongoing, with a focus on their potential as scaffolds for various drug discovery programs. nih.gov The unique electronic push-pull system of this molecule could lead to interesting photophysical properties, making it a candidate for investigation in materials science.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈F₃NO
Molecular Weight 229.17 g/mol
Melting Point 104-105 °C

This data is compiled from publicly available sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

5-methoxy-6-(trifluoromethoxy)-1H-indole

InChI

InChI=1S/C10H8F3NO2/c1-15-8-4-6-2-3-14-7(6)5-9(8)16-10(11,12)13/h2-5,14H,1H3

InChI Key

LJPJLAKIEGLOPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 6 Trifluoromethoxy 1h Indole and Structural Analogs

Strategic Retrosynthetic Analysis of the Substituted Indole (B1671886) Scaffold

A retrosynthetic analysis of the 5-Methoxy-6-(trifluoromethoxy)-1H-indole scaffold reveals several potential bond disconnections, leading to various synthetic strategies. The most common approaches involve the formation of the C2-C3 bond or the N1-C2 and C3-C3a bonds of the indole ring.

A primary disconnection strategy involves breaking the N1-C7a and C2-C3 bonds, which is characteristic of the Fischer indole synthesis. This approach would necessitate a suitably substituted phenylhydrazine (B124118) and a carbonyl compound as precursors. For the target molecule, this translates to (4-methoxy-3-(trifluoromethoxy)phenyl)hydrazine and a two-carbon synthon that can provide the C2 and C3 atoms of the indole ring.

Alternatively, a disconnection across the C3-C3a and N1-C2 bonds suggests a Madelung-type synthesis. This would require an appropriately substituted N-acyl-o-toluidine derivative, specifically N-acetyl-2-methyl-4-methoxy-5-(trifluoromethoxy)aniline.

Modern catalytic methods often rely on disconnections that facilitate cross-coupling reactions. For instance, a palladium-catalyzed approach might involve disconnecting the N1-C2 and C3-C3a bonds, starting from a 2-halo- or 2-triflyloxyaniline derivative and a suitable alkyne or ketone.

Classical Indole Synthesis Adaptations for Functionalized Precursors

Classical indole syntheses have remained cornerstones of heterocyclic chemistry for over a century. However, the presence of sensitive functional groups like methoxy (B1213986) and trifluoromethoxy necessitates modifications to the standard reaction conditions.

Modified Fischer Indole Synthesis for Methoxy/Trifluoromethoxy Precursors

The Fischer indole synthesis is a robust method for constructing indoles by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.govyoutube.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia. nih.gov

For the synthesis of this compound, the key precursor would be (4-methoxy-3-(trifluoromethoxy)phenyl)hydrazine. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group can influence the regioselectivity of the cyclization. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it. quimicaorganica.org The reaction conditions, particularly the choice of acid catalyst (e.g., zinc chloride, polyphosphoric acid, or Brønsted acids), must be carefully optimized to avoid side reactions such as cleavage of the methoxy group or decomposition of the trifluoromethoxy group. quimicaorganica.orgthieme.de

A study on the Fischer indole synthesis of methoxy-substituted phenylhydrazones revealed that abnormal products can form, highlighting the importance of reaction conditions. nih.gov For instance, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH yielded not only the expected 7-methoxyindole (B1360046) but also a 6-chloroindole (B17816) derivative as the major product. nih.gov This suggests that careful control over the reaction parameters is crucial when dealing with functionalized precursors.

Precursor Reagent Catalyst Product Key Considerations
(4-methoxy-3-(trifluoromethoxy)phenyl)hydrazineAldehyde or KetoneAcid (e.g., ZnCl₂, PPA)This compoundOptimization of acid catalyst and temperature to manage the electronic effects of substituents and prevent side reactions.

Advanced Madelung Indole Synthesis Routes for Annelation

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base to form the indole ring. wikipedia.org This method is particularly useful for preparing indoles that are not easily accessible through electrophilic substitution. wikipedia.org The classical conditions, however, are often harsh, requiring temperatures between 200-400 °C and strong bases like sodium or potassium ethoxide. wikipedia.org

For the synthesis of this compound, the precursor would be N-acyl-2-methyl-4-methoxy-5-(trifluoromethoxy)aniline. The presence of the trifluoromethoxy group might require modified and milder reaction conditions to prevent its decomposition.

Modern modifications of the Madelung synthesis have been developed to overcome the harshness of the original protocol. The Smith-modified Madelung synthesis, for example, uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, allowing the reaction to proceed at lower temperatures. wikipedia.org This approach has been shown to be applicable to a wide variety of substituted anilines, including those with methoxy groups. wikipedia.org Another modification involves the use of electron-withdrawing groups to increase the acidity of the benzylic protons, facilitating cyclization under milder conditions. researchgate.net

Precursor Base Conditions Product Key Considerations
N-acyl-2-methyl-4-methoxy-5-(trifluoromethoxy)anilineStrong Base (e.g., NaOEt, KHMDS)High Temperature or Modified Milder ConditionsThis compoundThe use of modified procedures to avoid harsh conditions that could degrade the trifluoromethoxy group.

Reissert Indole Synthesis Applications for Substituted Derivatives

The Reissert indole synthesis provides a route to indoles starting from o-nitrotoluenes and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org

To synthesize a this compound derivative using this method, the starting material would be 1-methoxy-4-methyl-2-nitro-5-(trifluoromethoxy)benzene. The success of the initial condensation step relies on the acidity of the methyl group's protons, which is enhanced by the ortho-nitro group. The subsequent reductive cyclization is typically carried out using reagents like zinc in acetic acid or iron powder in acidic media. wikipedia.orgresearchgate.net

While the Reissert synthesis is a powerful tool, it can sometimes lead to the formation of unexpected byproducts. For instance, under certain reductive cyclization conditions, quinolone derivatives have been observed alongside the expected indole. thieme-connect.com Therefore, careful selection of the reducing agent and reaction conditions is necessary to favor the desired indole formation.

Precursor Reagents Key Intermediate Product Key Considerations
1-methoxy-4-methyl-2-nitro-5-(trifluoromethoxy)benzene1. Diethyl oxalate, Base2. Reducing agent (e.g., Zn/AcOH)Ethyl 2-(4-methoxy-5-(trifluoromethoxy)-2-nitrophenyl)pyruvateThis compound-2-carboxylic acidPotential for quinolone byproduct formation during reductive cyclization; requires careful optimization of reduction conditions.

Modern Catalytic Approaches for Indole Ring Formation

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. Palladium-catalyzed reactions, in particular, offer mild and efficient alternatives to classical methods, often with high functional group tolerance.

Palladium-Catalyzed Annulation and Cyclization Strategies for Indole Construction

Palladium-catalyzed methods for indole synthesis often involve the formation of key C-C and C-N bonds in a single pot or in a stepwise fashion. These strategies provide access to a wide range of substituted indoles that may be difficult to obtain through classical routes. nih.gov

One common approach is the Larock indole synthesis , which involves the palladium-catalyzed annulation of a 2-haloaniline with an alkyne. nih.gov For the target molecule, this would involve reacting 2-halo-4-methoxy-5-(trifluoromethoxy)aniline with a suitable alkyne. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Another powerful strategy is the Buchwald-Hartwig amination followed by an intramolecular cyclization. This can be adapted for indole synthesis by first forming a C-N bond between a substituted aniline (B41778) and a suitable partner containing a latent carbonyl or equivalent functionality.

Palladium-catalyzed intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines is another effective method for constructing the indole core. rsc.org This approach allows for the synthesis of various substituted indoles, and the starting materials can often be prepared through aza-Michael addition of 2-haloanilines to activated alkynes. rsc.org

More recent developments include palladium-catalyzed tandem addition/cyclization reactions. For example, the reaction of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been shown to be an efficient way to construct indole skeletons with good functional group tolerance. acs.org

Strategy Starting Materials Catalyst System Product Type Key Advantages
Larock Annulation2-Halo-4-methoxy-5-(trifluoromethoxy)aniline, AlkynePd catalyst, Ligand, BaseSubstituted IndolesHigh convergence and functional group tolerance.
Intramolecular Heck CyclizationN-vinyl- or N-allyl-2-halo-4-methoxy-5-(trifluoromethoxy)anilinePd catalyst, BaseSubstituted IndolesAccess to indoles with substituents at the 2 and 3 positions.
Tandem Addition/Cyclization2-(2-Amino-4-methoxy-5-(trifluoromethoxy)phenyl)acetonitrile, Arylboronic acidPd catalyst, Ligand, Acid2-Aryl-5-methoxy-6-(trifluoromethoxy)-1H-indolesEfficient construction of diverse indole skeletons. acs.org

These modern catalytic methods provide a versatile toolkit for the synthesis of complex indoles like this compound, offering advantages in terms of mild reaction conditions, broad substrate scope, and high efficiency.

Transition Metal-Mediated Cyclization Protocols (e.g., Copper-catalyzed)

Transition metal catalysis, particularly with copper, has become a prominent strategy for indole synthesis due to the metal's low toxicity, cost-effectiveness, and high catalytic activity. bohrium.com Copper-catalyzed methods offer efficient pathways for constructing the indole backbone through various annulation reactions. bohrium.comresearchgate.net

One-pot tandem reactions catalyzed by copper have been developed for the synthesis of multisubstituted indoles. gaylordchemical.comacs.org For instance, a copper(I)-catalyzed process involving a tandem Ullmann-type C-N bond formation and an intramolecular cross-dehydrogenative coupling (CDC) allows for the synthesis of indoles from readily available aryl iodides and enamines in good to excellent yields. acs.org This modular approach is valuable for creating highly functionalized indoles. gaylordchemical.com The reaction conditions for this type of synthesis have been optimized, with polar solvents like DMSO proving effective at elevated temperatures. acs.org

Recent advancements (2019–2023) in copper-catalyzed annulations have expanded the scope of substrates to include anilines, o-alkynylanilines, and enamines, among others. bohrium.com These reactions often involve multiple steps such as activation, addition, tautomerization, and cyclization to form the indole scaffold with various substituents. bohrium.com For example, copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions have been employed to synthesize diverse indole-3-carboxylic esters. rsc.org

The following table summarizes representative copper-catalyzed indole synthesis methodologies.

Catalyst/ReagentsStarting MaterialsReaction TypeKey Features
CuI / 1,10-phenanthroline (B135089) / K₂CO₃Aryl iodides and enaminesTandem Ullmann C-N coupling and cross-dehydrogenative couplingOne-pot synthesis of multisubstituted indoles in high yields. gaylordchemical.comacs.org
Cu(OAc)₂ / ᵗBu₃P·HBF₄ / KHCO₃Arylboronic acids and enaminesSequential Chan–Lam N-arylation and cross-dehydrogenative couplingOne-pot synthesis of indole-3-carboxylic esters. rsc.org
CuI2-Alkynyl-N-arylideneanilines and alcoholsTandem reactionSynthesis of N-(alkoxybenzyl) indoles. researchgate.net

Metal-Free Cyclization and Dehydrogenative Cyclization Methods

Metal-free synthetic routes to indoles have gained significant attention as they avoid the use of potentially toxic and expensive transition metals. organic-chemistry.org These methods often rely on different activation strategies to facilitate the key bond-forming cyclization steps.

Dehydrogenative cyclization is a powerful strategy for indole synthesis. nih.gov An electrocatalytic method has been reported for the synthesis of 3-substituted and 2,3-disubstituted indoles from 2-vinylanilides. nih.govacs.org This approach uses an organic redox catalyst and avoids the need for external chemical oxidants, offering a sustainable and efficient route to the indole core. nih.govacs.org Another approach involves a visible-light-promoted, catalyst-free dehydrogenative photocyclization of 3-styryl indoles to produce fused indole systems. acs.orgnih.gov This Mallory-type reaction proceeds under mild conditions in an inert atmosphere. nih.gov

Metal-free C-H amination provides another avenue for indole synthesis. For example, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, N-Ts-2-alkenylanilines can be cyclized to form a diverse range of substituted indoles. organic-chemistry.orgacs.org This method is operationally simple and has a broad substrate scope. organic-chemistry.orgacs.org The proposed mechanism involves the formation of a radical cation via single-electron transfer (SET), followed by a migratory process. organic-chemistry.orgacs.org

Additionally, classic methods like the Fischer indole synthesis can be performed under metal-free conditions, using a Brønsted acid like polyphosphoric acid to catalyze the hydrohydrazination and subsequent cyclization of alkynes and arylhydrazines. nih.govyoutube.com Tandem reactions involving the cyclization of 2-ethynylanilines followed by CO₂ fixation have also been achieved without transition metal catalysts, using only an inorganic base like K₂CO₃. elsevierpure.com

MethodSubstratesReagents/ConditionsKey Features
Electrocatalytic Dehydrogenative Cyclization2-VinylanilidesOrganic redox catalyst, electrocatalysisSustainable, no external chemical oxidant required. nih.govacs.org
Dehydrogenative Photocyclization3-Styryl indolesUV light (350 nm), MeCN, Argon atmosphereCatalyst- and oxidant-free synthesis of fused indoles. acs.orgnih.gov
Oxidative C-H AminationN-Ts-2-alkenylanilinesDDQ, 1,1,1-trichloroethaneMetal-free, broad substrate scope. organic-chemistry.orgacs.org
Fischer Indole SynthesisArylhydrazines and ketones/alkynesPolyphosphoric acidMetal-free, Brønsted acid-catalyzed. nih.govyoutube.com

Regioselective Functionalization for Substituent Introduction

The precise introduction of substituents onto the indole ring is crucial for tuning the properties of the final molecule. Regioselective methods are therefore highly sought after.

Directed Methods for Methoxy Group Incorporation at C5 Position

The introduction of a methoxy group at the C5 position of the indole ring can be achieved through various synthetic strategies. Often, the synthesis starts with a precursor already containing the methoxy group, such as p-anisidine, which is then used in a classical indole synthesis like the Fischer or a related method. google.com

Another strategy involves the functionalization of a pre-formed indole ring. For instance, 6-hydroxy indoles can be synthesized and subsequently methylated to yield 6-methoxy indoles. acs.org While this example demonstrates C6-methoxy introduction, similar principles can be applied for C5 functionalization starting from a 5-hydroxyindole (B134679) precursor. The synthesis of 5-methoxyindole (B15748) itself can be accomplished from 5-methoxy-2-oxindole via chlorination and subsequent catalytic reduction. chemicalbook.com Regioselective bromination of ethyl methoxyindole-2-carboxylates has also been studied, indicating that the position of functionalization can be controlled by the choice of reagents. researchgate.net

Methodologies for Trifluoromethoxy Group Introduction at C6 Position

The trifluoromethoxy group (OCF₃) is a valuable substituent in medicinal chemistry, known for enhancing properties like lipophilicity and metabolic stability. mdpi.comnih.gov Its introduction, particularly at the C6 position of an indole, requires specific synthetic strategies.

Direct trifluoromethylation of the indole core is a common strategy to install the CF₃ group. researchgate.netresearchgate.net While this section focuses on the trifluoromethoxy group, the related trifluoromethyl group installation provides insight into relevant methodologies. Reagents like Umemoto's reagent can be used for the direct trifluoromethylation of indolines at the C7 position, which can then be converted to the corresponding trifluoromethylated indole. nih.gov Other methods achieve regioselective trifluoromethylation at the C2 position using reagents like CF₃SO₂Na under metal-free conditions or Togni's reagent with a copper catalyst. rsc.orgthieme-connect.com

The direct introduction of a trifluoromethoxy group is more challenging. Often, strategies involve building the indole ring from a precursor that already contains the trifluoromethoxy group at the desired position on the aniline starting material.

A powerful and widely used approach for synthesizing trifluoromethylated indoles involves the cyclization of precursors that already contain the trifluoromethyl group. researchgate.netresearchgate.net This strategy ensures the unambiguous placement of the CF₃ group.

One such method is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent. nih.govorganic-chemistry.org This approach allows for the construction of 2-(trifluoromethyl)indoles and can be adapted to synthesize various analogs, including those with further functionalization. nih.govorganic-chemistry.org Another copper-catalyzed cyclization involves the reaction between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones to produce C2-trifluoromethylated indolinyl ketones. rsc.org

Furthermore, N-trifluoromethyl hydrazines have been shown to be robust precursors for synthesizing N-CF₃ indoles via the Fischer indole synthesis under highly acidic conditions. nih.gov Photochemical methods have also been developed, such as the synthesis of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate from a triazole precursor via irradiation. nih.gov A metal-free intramolecular cyclization of N-acyl amides has been reported for the synthesis of 2-(per)fluoroalkyl-3-nitro indoles, demonstrating good functional group tolerance. acs.org

The following table highlights methods using trifluoromethylated building blocks.

MethodTrifluoromethylated Building BlockCatalyst/ConditionsProduct
Domino Trifluoromethylation/Cyclization2-Alkynylanilines (post-trifluoromethylation)CuCF₃2-(Trifluoromethyl)indoles nih.govorganic-chemistry.org
Copper-catalyzed Cyclizationβ-(Trifluoromethyl)-α,β-unsaturated enonesCopper catalystC2-Trifluoromethylated indolinyl ketones rsc.org
Fischer Indole SynthesisN-Trifluoromethyl hydrazinesH₂SO₄N-CF₃ indoles nih.gov
Metal-Free Intramolecular CyclizationN-acyl amides with fluoroalkyl groupsBase2-(Per)fluoroalkyl-3-nitro indoles acs.org
Photochemical SynthesisEthyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylateUV light (254 nm)Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate nih.gov

Chemical Reactivity and Transformative Processes of 5 Methoxy 6 Trifluoromethoxy 1h Indole

Electrophilic Aromatic Substitution (EAS) Profile

The indole (B1671886) nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The most common site of electrophilic attack on an unsubstituted indole is the C3 position, due to the ability of the nitrogen atom to stabilize the intermediate cation (the Wheland intermediate) through resonance. However, the regioselectivity of this reaction is significantly influenced by the nature and position of substituents on the indole ring.

Regiochemical Control by Methoxy (B1213986) and Trifluoromethoxy Groups

The regiochemical outcome of electrophilic substitution on 5-Methoxy-6-(trifluoromethoxy)-1H-indole is governed by the interplay of the electronic effects of the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups.

Methoxy Group (-OCH3) at C5: The methoxy group is a powerful activating group and is ortho-, para-directing. It donates electron density to the aromatic ring through resonance (+M effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This activation strongly enhances the nucleophilicity of the benzene (B151609) portion of the indole ring. Relative to the C5 position, the ortho positions are C4 and C6, and the para position is C2 (through the pyrrole (B145914) ring).

Predicted Outcome: The powerful activating and ortho-, para-directing effect of the C5-methoxy group is expected to dominate the directing effects. The C6-trifluoromethoxy group deactivates the ring, particularly at positions ortho and para to it (C5 and C7). Therefore, electrophilic attack will be directed to the positions most activated by the methoxy group and least deactivated by the trifluoromethoxy group. The C4 and C7 positions are likely sites for substitution. While indoles typically favor substitution at C3, the strong activation by the C5-methoxy group at the C4 and C7 positions of the benzene ring could lead to substitution at these sites. The presence of a 6-methoxy group in indoles has been noted to activate the nucleus, making direct substitution at the C2-position a more competitive process. rsc.org

Influence of Protonation on Indole Reactivity

In strongly acidic media, the indole nitrogen can be protonated. This protonation significantly alters the reactivity of the indole ring. The resulting indolium cation is much less nucleophilic, and the aromatic system is deactivated towards electrophilic attack. Under such conditions, electrophilic substitution reactions are generally slower or may not occur at all. The positive charge on the nitrogen atom withdraws electron density from the entire ring system, making it less susceptible to attack by electrophiles.

Nucleophilic Reaction Pathways

The electron-rich nature of the indole ring system makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of a strong electron-withdrawing group and a good leaving group on the aromatic ring. While the 6-trifluoromethoxy group is strongly electron-withdrawing, direct nucleophilic attack on the benzene or pyrrole ring of this compound is not a commonly expected reaction pathway under standard conditions.

However, reactions at the N-H position are common. The indole N-H is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted indoles.

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the selective introduction of functional groups at specific C-H bonds. This is often achieved through the use of a directing group that coordinates to a metal catalyst and positions it in proximity to a specific C-H bond.

Functionalization at C2 Position

The C2 position of the indole ring can be functionalized through directed C-H activation. This typically involves the installation of a directing group on the indole nitrogen. For instance, N-amides, N-carboxamides, or N-pyridyl groups can direct transition metal catalysts (e.g., rhodium, palladium, ruthenium) to selectively activate the C2-H bond. acs.org Following this activation, a variety of coupling partners, such as alkenes, alkynes, or organometallic reagents, can be introduced at the C2 position. While no specific examples exist for this compound, this general strategy would be a plausible approach for its C2-functionalization.

Functionalization at C3 Position

The C3 position is the most inherently reactive position of the indole ring towards many electrophilic reagents. Therefore, many classical electrophilic substitution reactions, such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation, typically occur at the C3 position without the need for a directing group. Furthermore, methods for the synthesis of 3-(phosphoryl)methylindoles from indolyl-containing quaternary phosphonium (B103445) salts have been developed, showing good regioselectivity for the C3 position. acs.org These methods are generally tolerant of various functional groups on the indole ring.

N1-Functionalization

The nitrogen atom of the indole ring is a common site for functionalization, which can be crucial for modulating the electronic properties of the indole and for introducing moieties for further reactions. N1-functionalization of indoles is a well-established field, with numerous protocols available for N-alkylation, N-arylation, and the introduction of protecting groups.

Detailed Research Findings:

For 5-methoxy-substituted indoles, N-alkylation can be readily achieved under basic conditions. For instance, the use of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide, is a standard procedure. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence, has been developed, demonstrating the ease of N-alkylation. rsc.org This method is rapid and high-yielding, utilizing common reagents like aryl hydrazines, ketones, and alkyl halides. rsc.org

Furthermore, enantioselective methods for N-alkylation have been developed. For example, palladium-catalyzed N-allylation of indoles with allyl acetates can proceed with high enantioselectivity. mdpi.com NHC-mediated N-alkylation of indoles has also been reported, offering another route to chiral N-alkylated indoles. mdpi.com These methods are often tolerant of various functional groups on the indole ring, suggesting their applicability to this compound. rsc.orgmdpi.com

The table below summarizes typical conditions for N-alkylation of related indole compounds, which are expected to be applicable to the title compound.

Reagents and ConditionsProduct TypeYield (%)Reference
Ketone, Arylhydrazine HCl, Alkyl halide, EtOH, reflux1,2,3-Trisubstituted indolesHigh rsc.org
[Pd(C3H5)Cl]2, Ligand, Base, CH2Cl2, 40 °CN-Allylated indoles58-95 mdpi.com
Isatin derivatives, NHC precatalystN-Alkylated indolesup to 95 mdpi.com

Metal-Catalyzed Coupling and Functionalization Reactions

The indole nucleus is a versatile substrate for metal-catalyzed reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at various positions. The electronic nature of the substituents at C5 and C6 in this compound will play a significant role in directing these transformations.

Cross-Coupling Reactions at Indole Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. The C2 and C3 positions are particularly reactive. For indoles lacking a substituent at C3, this position is generally the most nucleophilic and prone to electrophilic attack.

Detailed Research Findings:

Palladium-catalyzed direct arylation of indoles with aryl halides is a well-known transformation. The use of a palladium catalyst, a ligand (often a phosphine), and a base allows for the formation of a C-C bond between the indole and the aryl group. For 5,6-disubstituted indoles, the regioselectivity of these reactions can be influenced by the electronic properties of the substituents. The electron-donating 5-methoxy group would activate the ring towards electrophilic attack, while the electron-withdrawing 6-trifluoromethoxy group would deactivate it. This push-pull electronic effect could influence the reactivity at C2, C3, C4, and C7 positions.

Palladium-catalyzed cross-coupling of 2-indolylsilanols with aryl halides has been developed as a mild and general method. acs.org This reaction requires sodium tert-butoxide as an activator, copper(I) iodide, and a palladium catalyst. acs.org This methodology could be applied to a suitably functionalized this compound derivative.

The Cacchi-Indole synthesis provides a route to 2,3-disubstituted indoles via a palladium-catalyzed reaction of o-alkynyl anilines and haloalkanes/alkenes/aromatics. wikipedia.org This highlights the versatility of palladium catalysis in constructing the indole core itself, which can be a strategy to synthesize derivatives of the title compound.

Reaction TypeKey ReagentsPosition of FunctionalizationReference
Direct ArylationPd catalyst, ligand, base, aryl halideC2 or C3 capes.gov.br
Silanol Cross-CouplingPd2(dba)3·CHCl3, CuI, NaOtBu, aryl iodideC2 acs.org
Cacchi-Indole SynthesisPd catalyst, o-alkynyl aniline (B41778), halideC2 and C3 wikipedia.org

Oxidative Functionalizations

Oxidative functionalization of indoles can lead to the introduction of various functional groups, often through processes that involve the formation of a more electrophilic indole species.

Detailed Research Findings:

Metal-free oxidative trifluoromethylation of indoles at the C2 position has been achieved using CF3SO2Na as the trifluoromethyl source and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgnih.govrsc.org This reaction is proposed to proceed through a radical mechanism. rsc.orgnih.gov Given the presence of a trifluoromethoxy group already in the target molecule, such a reaction would lead to a bis(trifluoromethyl)-substituted indole derivative. The reaction conditions are typically heating in a solvent like acetonitrile. nih.govrsc.org

Copper-catalyzed oxidative trifluoromethylation of indoles at the C2 position has also been reported, using CF3SO2Na and a base. mdpi.com This method is efficient and tolerates a broad range of functional groups. mdpi.com

Radical-Mediated Transformations

Radical reactions offer an alternative to traditional ionic pathways for the functionalization of indoles. These reactions can often be initiated by light or radical initiators.

Detailed Research Findings:

Visible-light-induced radical cascade cyclizations have been used to construct complex heterocyclic systems from indole derivatives. nih.gov For example, a trifluoromethyl radical, generated from Umemoto's reagent under light irradiation, can add to a tethered alkene on the indole, followed by an intramolecular cyclization. nih.gov This demonstrates that radical processes are compatible with trifluoromethyl-containing moieties and indole scaffolds.

A metal-free oxidative trifluoromethylation of indoles, which is believed to proceed via a radical intermediate, has been shown to be effective for introducing a CF3 group at the C2 position. rsc.orgnih.govrsc.org The reaction of an indole with CF3SO2Na and an oxidant generates a trifluoromethyl radical which then attacks the indole ring. nih.gov

Rearrangement Reactions (e.g., 1,2-Migration of Substituents)

Rearrangement reactions in indole chemistry can lead to the formation of new structural isomers, often driven by the formation of a more stable intermediate.

Detailed Research Findings:

While specific rearrangement reactions for this compound are not documented, rearrangements in related indole systems are known. For instance, acid-catalyzed rearrangements of 1-hydroxyindoles can lead to nucleophilic substitution at various positions on the indole ring. researchgate.net

Palladium-catalyzed reactions can sometimes involve rearrangement steps. For example, the synthesis of certain indole derivatives via palladium catalysis may proceed through intermediates that undergo migratory insertion and β-hydride elimination, which can be considered forms of rearrangement. nih.gov

It is plausible that under certain conditions, substituents on the indole ring of this compound could undergo migration, although this would likely require specific reaction conditions and has not been reported.

Derivatization Strategies and Synthetic Utility of 5 Methoxy 6 Trifluoromethoxy 1h Indole

Construction of Complex Indole-Based Scaffolds

The functionalization of the indole (B1671886) ring is a cornerstone of synthetic organic chemistry, providing access to a diverse range of complex structures. For 5-Methoxy-6-(trifluoromethoxy)-1H-indole, derivatization can be predictably targeted to several positions, primarily the N1- and C3-positions, to build intricate molecular scaffolds.

The pyrrolic nitrogen (N-H) can be readily functionalized via alkylation, arylation, or acylation under basic conditions. This site serves as a handle for introducing groups that can modulate solubility, influence biological activity, or provide a connection point for more complex fragments.

The C3-position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. Reactions such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, and Mannich reactions proceed with high regioselectivity at this site. Furthermore, modern transition-metal-catalyzed C-H functionalization reactions offer a powerful tool for directly forging new carbon-carbon and carbon-heteroatom bonds at various positions on the indole core. nih.govdigitellinc.com Palladium-catalyzed C-H arylation, for instance, can be directed to the C4 or C2 positions by employing specific directing groups at the C3 position. nih.gov

A particularly versatile strategy for building complex scaffolds involves the use of pre-functionalized indoles. The commercially available intermediate, 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole , is an exceptionally valuable building block. The iodo group at the C3-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, alkynyl, and other functionalities with high efficiency.

Table 1: Representative Cross-Coupling Reactions for Scaffold Construction using 3-Iodoindole Derivatives

Coupling ReactionReagentCatalyst SystemProduct Type
Suzuki Coupling Arylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)3-Arylindole
Heck Coupling AlkenePd(OAc)₂, Ligand (e.g., P(o-tolyl)₃)3-Vinylindole
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)3-Alkynylindole
Buchwald-Hartwig Amination AminePd₂(dba)₃, Ligand (e.g., BINAP)3-Aminoindole
Stille Coupling OrganostannanePd(PPh₃)₄3-Aryl/Vinylindole

This table presents generalized conditions. The specific catalyst, ligand, and base may vary depending on the substrate.

By leveraging these reactions, this compound can be elaborated into highly functionalized, polycyclic, and complex heterocyclic systems relevant to medicinal chemistry and materials science. acs.orgnih.gov

Synthesis of Dimeric and Polymeric Indole Systems

Bis- and tris-indole alkaloids are a significant class of natural products, many of which exhibit potent biological activities. nih.gov These molecules feature two or more indole units connected either directly or through various linker moieties. rsc.org The synthesis of such systems relies on the use of functionalized indole building blocks that can be coupled together.

This compound is a prime candidate for constructing novel dimeric systems. Strategies to achieve this include:

Oxidative Dimerization: Treatment of the indole with oxidizing agents can lead to the formation of a C-C bond, typically between the C2 or C3 positions of two indole units.

Cross-Coupling Strategies: A highly controlled method involves the coupling of two different indole fragments. For example, the 3-iodo derivative of our target indole could be coupled with a 3-boronic acid or 3-stannane derivative of another indole using Suzuki or Stille coupling conditions, respectively.

Linker-Based Synthesis: As seen in the synthesis of natural products like the topsentins and nortopsentins, two indole units can be linked via a non-indole fragment, such as an imidazole (B134444) or imidazolinone core. rsc.org

Table 2: Hypothetical Synthesis of a Bis-Indole Scaffold via Imidazolinone Linker

StepDescriptionStarting MaterialKey Reagent(s)Intermediate/Product
1 Amidine Formation This compoundCyanamideIndole-1-carboxamidine derivative
2 Oxidation to Di-ketone 3-Alkynyl-indole derivativeMercuric NitrateIndole-3-yl-α-diketone
3 Condensation & Cyclization Amidine from Step 1 & Di-ketone from Step 2Acid or Base catalystTri-substituted imidazolinone-linked bis-indole

This table outlines a conceptual pathway inspired by the synthesis of nortopsentin alkaloids. rsc.org

While the synthesis of well-defined polymeric systems from indoles is less common than dimerization, it is conceptually feasible. The introduction of two reactive functionalities onto the this compound core, for example, an iodo group at C3 and a boronic ester at C5, could enable step-growth polymerization via iterative cross-coupling reactions.

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more simple precursors in a single operation. researchgate.net These reactions are highly atom- and step-economical, making them attractive for generating libraries of structurally diverse compounds. Indoles are excellent substrates for MCRs, typically acting as carbon nucleophiles at the C3-position. researchgate.net

Table 3: General Scheme for a Povarov-Type Multi-Component Reaction

Component AComponent BComponent CCatalystResulting Scaffold
This compound Aromatic AldehydeN-ArylanilineLewis Acid (e.g., Yb(OTf)₃) or Brønsted AcidPoly-substituted Tetrahydroquinoline
This compound Formaldehydeβ-KetoesterLewis Acid (e.g., InCl₃)Functionalized Indolyl-Meldrum's Acid Adduct

This table illustrates the potential application of the target indole in well-established MCRs that form complex heterocyclic systems.

The ability to rapidly generate complexity makes MCRs an invaluable strategy, and the use of this compound as a building block would provide direct access to novel, fluorinated compounds with potential applications in medicinal chemistry.

Precursor for Stereoselective Transformations

The introduction of stereocenters into a molecule is critical for developing pharmacologically active agents. While the indole core is aromatic and planar, it serves as an excellent platform for stereoselective transformations that install chirality either on a side chain or by modifying the ring system itself.

Functionalization of this compound at the C3-position provides a key entry point for stereoselective synthesis. For example:

Friedel-Crafts Acylation: Acylation at C3 with a prochiral ketone or an acylating agent followed by stereoselective reduction of the resulting ketone can generate a chiral alcohol.

Friedel-Crafts Alkylation: Reaction with a chiral electrophile or the use of a chiral catalyst can lead to the enantioselective formation of a C-C bond at the C3 position.

A more advanced strategy involves the dearomatization of the indole ring. For instance, a silver-enabled dearomative trifluoromethoxylation has been reported for indoles, which creates a spirocyclic system with new stereocenters. acs.org Similarly, enantioselective functionalization can be achieved through catalysis.

Table 4: Strategies for Introducing Chirality

Reaction TypePositionKey TransformationChiral SourceResulting Structure
Asymmetric Reduction C3-Side ChainReduction of a 3-acylindole to an alcoholChiral reducing agent (e.g., CBS reagent)Chiral 3-(1-hydroxyalkyl)indole
Asymmetric Alkylation C3Friedel-Crafts reaction with an electrophileChiral Lewis acid catalystIndole with a chiral C3-substituent
Dearomative Cyclization C2/C3Spirocyclization of a C2 or C3-tethered nucleophileChiral catalyst or auxiliarySpiroindoline or Spiroindolenine
Asymmetric C-H Functionalization C2 or C7Direct C-H activation and bond formationChiral transition metal catalystChiral functionalized indole

This table outlines general approaches to stereoselective synthesis starting from an indole core.

The unique electronic properties imparted by the methoxy (B1213986) and trifluoromethoxy substituents on the target indole could influence the stereochemical outcome of such reactions, making it a valuable precursor for the synthesis of enantiomerically enriched, complex molecules.

Advanced Spectroscopic and Crystallographic Characterization of 5 Methoxy 6 Trifluoromethoxy 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Methoxy-6-(trifluoromethoxy)-1H-indole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete structural assignment.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the N-H proton of the indole (B1671886) ring, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The 5-methoxy group is an electron-donating group, which typically shifts adjacent protons upfield (to lower ppm values). Conversely, the 6-trifluoromethoxy group is strongly electron-withdrawing, causing a downfield shift for nearby protons.

The N-H proton signal is expected to be a broad singlet in the downfield region, typically around δ 8.0-8.5 ppm, with its exact position being sensitive to solvent and concentration. The protons on the pyrrole (B145914) ring, H-2 and H-3, are anticipated to appear as multiplets or doublets of doublets. H-3 is typically found further upfield than H-2. The remaining aromatic protons, H-4 and H-7, would appear as singlets, as they lack adjacent proton coupling partners. The H-4 proton is deshielded by the adjacent trifluoromethoxy group, while the H-7 proton is influenced by the adjacent methoxy group. The methoxy protons (-OCH₃) will present as a sharp singlet, typically around δ 3.9 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
N-H 8.1 - 8.5 br s
H-2 7.2 - 7.4 m
H-3 6.5 - 6.7 m
H-4 ~7.6 s
H-7 ~7.1 s

Note: Predicted values are based on analysis of related indole structures and known substituent effects. Actual experimental values may vary.

¹³C NMR Chemical Shift Assignment and Substituent Effects

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The electron-donating methoxy group causes an upfield shift for the carbon it is attached to (C-5) and other carbons in conjugation, while the powerful electron-withdrawing trifluoromethoxy group causes a significant downfield shift for C-6. The carbon of the trifluoromethoxy group itself (CF₃) will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of indole carbons are well-documented and substituent effects can be predicted with reasonable accuracy. rsc.orgmagritek.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~123
C-3 ~102
C-3a ~128
C-4 ~113
C-5 ~155
C-6 ~142 (q)
C-7 ~100
C-7a ~132
-OCH₃ ~56

Note: Predicted values are based on analysis of related indole structures and known substituent effects. rsc.orgchemicalbook.com Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Trifluoromethoxy Group Signature

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing functional groups. azom.com The trifluoromethoxy (-OCF₃) group on an aromatic ring typically exhibits a sharp singlet in the ¹⁹F NMR spectrum, as there are no other fluorine atoms to couple with. The chemical shift for an aryl-OCF₃ group is characteristically found in the range of δ -56 to -60 ppm relative to a CFCl₃ standard. This distinct signal provides an unambiguous signature for the presence of the trifluoromethoxy substituent. researchgate.netrsc.orgcas.cn

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

While 1D NMR provides chemical shift data, 2D NMR experiments are essential for confirming the complete molecular structure by establishing through-bond and through-space correlations. nih.govnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between scalar-coupled protons. For this molecule, a key correlation would be observed between the H-2 and H-3 protons on the pyrrole ring, confirming their adjacent relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each protonated carbon signal in the ¹³C NMR spectrum by linking H-2 to C-2, H-3 to C-3, H-4 to C-4, H-7 to C-7, and the methoxy protons to the methoxy carbon. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for this compound would include:

The methoxy protons (-OCH₃) to the C-5 carbon.

The N-H proton to C-2, C-3, C-7a, and C-3a.

H-4 to C-5, C-6, and C-3a.

H-7 to C-5, C-6, and C-7a. These correlations are crucial for assigning the quaternary (non-protonated) carbons and confirming the substitution pattern on the benzene (B151609) ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information on the spatial arrangement of the molecule. A key NOE would be expected between the methoxy protons and the H-4 proton, confirming their proximity on the indole ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₁₀H₈F₃NO₂) is 231.0480 u.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ would undergo characteristic fragmentation. Plausible fragmentation pathways for this molecule include: mdpi.comresearchgate.net

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable [M-15]⁺ ion.

Loss of carbon monoxide (CO): A common fragmentation pathway for indole alkaloids.

Cleavage involving the trifluoromethoxy group: This could include the loss of •CF₃ or other related fragments, which is a characteristic fragmentation for many fluorinated compounds. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. iitg.ac.in

While a specific crystal structure for this compound has not been reported in the searched literature, the utility of this technique for related indole derivatives is well-established. mdpi.comacs.org An XRD analysis would unambiguously confirm the planarity of the indole ring system and the precise orientation of the methoxy and trifluoromethoxy substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating the nature of intermolecular forces, such as hydrogen bonds involving the indole N-H group, which act as a hydrogen bond donor. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
5-methoxy-3-methyl-1H-indole
6-methoxyindole
5-methoxyindole (B15748)
5-Methoxy-6-(trifluoromethyl)indole
5-methoxy-1H-indole-2-carboxylic acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition StudiesThere is no available Ultraviolet-Visible (UV-Vis) spectroscopic data to describe the electronic transitions (e.g., π→π*) of this compound.

Due to the absence of specific scientific literature detailing the computational and theoretical investigations of this compound, it is not possible to generate an article that adheres to the detailed outline provided. The requested analyses, including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) surface analysis, Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis, are highly specific to the compound . Without dedicated research on this particular molecule, any attempt to provide the requested data tables and detailed findings would be speculative and not based on scientifically validated information.

General computational methodologies for similar indole derivatives are available in the scientific literature. For instance, studies on related compounds like 5-methoxy-1H-indole-2-carboxylic acid have employed DFT for geometry optimization and analysis of intermolecular interactions. nih.gov Similarly, research on 5-methoxyindole has explored its frontier orbitals. researchgate.net However, these findings are not directly transferable to this compound due to the significant influence of the trifluoromethoxy substituent on the electronic structure and properties of the indole ring.

To fulfill the user's request accurately, a dedicated computational study on this compound would be required. Such a study would need to be performed using appropriate quantum chemical methods to generate the specific data requested for the article. In the absence of such a study, this article cannot be written.

Computational and Theoretical Investigations on 5 Methoxy 6 Trifluoromethoxy 1h Indole

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a substituted indole (B1671886) like 5-Methoxy-6-(trifluoromethoxy)-1H-indole, computational methods can map out potential reaction pathways for processes such as electrophilic substitution, oxidation, or N-alkylation. rsc.orgbhu.ac.in

A critical aspect of understanding a reaction's feasibility and rate is the characterization of its transition state (TS)—the highest energy point along the reaction pathway. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can locate the geometry of a transition state for a given reaction involving this compound. The authenticity of a TS is confirmed by frequency analysis, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, its energy, along with the energies of the reactants and products, allows for the calculation of the activation energy (ΔG‡). This value is a crucial determinant of the reaction kinetics. For instance, in an electrophilic aromatic substitution, computational models can predict the activation energies for substitution at different positions on the indole ring (e.g., C2, C3, C4, C7), thereby predicting the regioselectivity of the reaction. The presence of both electron-donating (5-methoxy) and electron-withdrawing (6-trifluoromethoxy) groups makes such a predictive analysis particularly valuable. uri.edu

Table 1: Hypothetical Activation Energies for Electrophilic Bromination

This table illustrates how computational data could be presented to compare the reactivity of different sites on the indole ring. The values are hypothetical and for illustrative purposes.

Position of SubstitutionTransition State (TS) GeometryCalculated Activation Energy (ΔG‡) (kcal/mol)
C2Characterized by the formation of a C2-Br bond and a delocalized positive charge.18.5
C3Characterized by the formation of a C3-Br bond and a delocalized positive charge.16.2
C4Characterized by the formation of a C4-Br bond and a delocalized positive charge.22.1
C7Characterized by the formation of a C7-Br bond and a delocalized positive charge.20.8

A reaction coordinate analysis, often visualized as a potential energy surface (PES) diagram, provides a continuous map of the energy of the system as it progresses from reactants to products. By plotting the energy against the reaction coordinate (a geometric parameter representing the progress of the reaction), one can visualize the entire energy profile. This profile includes reactants, intermediates, transition states, and products.

For a reaction involving this compound, such as a multi-step synthesis, the energy profile would reveal the energy of any intermediates and the height of each energy barrier (transition state). montclair.edu This allows for the identification of the rate-determining step—the transition state with the highest energy relative to the starting material. This detailed understanding is crucial for optimizing reaction conditions to improve yield and selectivity.

Theoretical Structure-Property Relationships and Substituent Effects

The chemical behavior of this compound is fundamentally governed by the electronic effects of its substituents. Theoretical methods provide a quantitative framework for understanding these structure-property relationships.

The Hammett equation is a classic tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants through substituent constants (σ) and a reaction constant (ρ). libretexts.org The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a particular substituent.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction, with the resonance effect typically dominating. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong negative inductive effect). science.gov

Table 2: Selected Hammett Substituent Constants

These constants quantify the electronic effects of substituents on an aromatic ring.

SubstituentHammett Constant (σ_p)Hammett Constant (σ_m)Electronic EffectReference
Methoxy (-OCH₃)-0.27+0.12Electron-donating (para), Electron-withdrawing (meta) pitt.edu
Trifluoromethoxy (-OCF₃)+0.35+0.40Electron-withdrawing science.gov
Hydrogen (-H)0.000.00Reference pitt.edu
Nitro (-NO₂)+0.78+0.71Strongly electron-withdrawing pitt.edu

These constants can be used in Quantitative Structure-Property Relationship (QSPR) models. QSPR studies aim to build statistical models that correlate chemical structure with physical, chemical, or biological properties. researchgate.net For a series of indole derivatives including this compound, a QSPR model could predict properties like solubility, lipophilicity, or reactivity based on calculated molecular descriptors, including those derived from Hammett constants. nih.gov

The combination of a methoxy group at the 5-position and a trifluoromethoxy group at the 6-position creates a distinct electronic environment on the indole ring. The methoxy group is known to enhance the electron density of the indole system, particularly at the C3 position, making it more susceptible to electrophilic attack. chim.itulakbim.gov.tr Conversely, the trifluoromethoxy group withdraws electron density from the benzene (B151609) portion of the indole core. nih.gov

Computational methods, such as electrostatic potential (ESP) mapping, can visualize the electron density distribution across the molecule. For this compound, an ESP map would likely show:

High electron density (negative potential, typically colored red) around the oxygen atom of the methoxy group and localized on the pyrrole (B145914) ring, especially the C3 position.

Low electron density (positive potential, typically colored blue) around the trifluoromethoxy group and potentially a general decrease in electron density on the attached benzene ring compared to unsubstituted indole.

This "push-pull" electronic nature influences the molecule's reactivity. The enhanced nucleophilicity of the pyrrole ring, particularly at C3, would favor electrophilic substitution at that site. bhu.ac.in Meanwhile, the electron-deficient nature of the benzene ring might make it more susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally difficult for indoles.

Conformational Analysis and Isomerism Studies in Solution and Gas Phase

The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space.

The primary sources of conformational flexibility in this molecule are the rotation around the Ar-O bonds of the methoxy and trifluoromethoxy substituents. In the gas phase, computational scans of the potential energy surface as a function of the relevant dihedral angles can identify the lowest energy conformers. The methoxy group, for instance, can be oriented either in the plane of the indole ring or out of the plane, with the planar conformation often being more stable due to favorable resonance interactions.

In solution, the presence of a solvent can influence conformational preferences. Explicit solvent models or implicit continuum solvent models can be used in calculations to simulate these effects. The solvent can stabilize certain conformers through dipole-dipole interactions or hydrogen bonding, potentially shifting the conformational equilibrium compared to the gas phase. nih.gov

Beyond rotational conformers, indole derivatives can exhibit tautomerism. While the 1H-indole form is overwhelmingly dominant, other tautomers like 3H-indole or 7H-indole exist, though they are typically much higher in energy. Computational studies can quantify the relative energies of these tautomers for this compound, confirming the stability of the 1H form. Isomerization between different forms, such as syn and anti isomers in related oxime derivatives, has also been studied computationally and experimentally, highlighting the importance of understanding the potential for different isomeric states. mdpi.commdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-6-(trifluoromethoxy)-1H-indole?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:

  • Methoxy Group Introduction : Start with a precursor like 5-methoxyindole. A common method involves using triphenylphosphine-carbon tetrachloride in acetonitrile for halogenation, followed by catalytic reduction .
  • Trifluoromethoxy Installation : Use nucleophilic substitution with trifluoromethoxide sources (e.g., AgOCF₃) or direct coupling reactions under palladium catalysis. For example, a trifluoromethoxy group can be introduced via Ullmann-type coupling in the presence of CuI and ligands .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating the product. Evidence from similar compounds shows yields of ~71% under optimized conditions .

Q. How should researchers characterize this compound analytically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns. For example, the trifluoromethoxy group shows a distinct ¹⁹F signal at δ −58.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated: 458.1210, observed: 458.1210) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>99%) .
  • X-ray Crystallography : For structural elucidation, grow single crystals in EtOAc/hexane and analyze (if applicable) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace DMF with PEG-400/THF mixtures to enhance solubility and reduce side reactions .
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for trifluoromethoxy coupling efficiency. CuI in catalytic amounts improves regioselectivity .
  • Continuous Flow Systems : Implement automated reactors to maintain precise temperature control (e.g., 80°C for coupling reactions) and reduce batch variability .

Q. What strategies are effective for assessing its biological activity in cancer research?

Methodological Answer:

  • Kinase Inhibition Assays : Test against Flt3 or PKC isoforms using recombinant enzymes. For example, bisindolylmaleimide derivatives (structurally related) show IC₅₀ values <1 µM .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify EC₅₀ values .
  • Pathway Analysis : Perform RNA-seq or Western blotting to study downstream effects on apoptosis (e.g., Bcl-2/Bax ratio) or inflammation (NF-κB modulation) .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo) and cell-based (e.g., phospho-antibody detection) methods .
  • Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Confirm compound stability via LC-MS before assays .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Q. What are the safety and handling protocols for this compound?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation .
  • Toxicity Mitigation : Use fume hoods for synthesis; avoid inhalation/contact (no GHS hazards reported, but similar indoles are irritants) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to degrade trifluoromethoxy groups .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 6-Cl, 5-NO₂) to probe electronic effects.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Flt3 .
  • Bioisosteric Replacement : Replace trifluoromethoxy with OCF₃ or SCH₂F groups to assess metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.